molecular formula C17H17Cl2N3O2S B2993943 1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide CAS No. 894576-34-2

1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide

Cat. No.: B2993943
CAS No.: 894576-34-2
M. Wt: 398.3
InChI Key: WSXKSEPTBLILOJ-UHFFFAOYSA-N
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Description

1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide is a synthetic organic compound characterized by its unique chemical structure. It contains a dichlorophenoxy group, a propionyl group, and a thiosemicarbazide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide typically involves the following steps:

    Formation of 2,4-Dichlorophenoxypropionic Acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Acylation: The resulting 2,4-dichlorophenoxypropionic acid is then acylated with thiosemicarbazide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.

    Thiosemicarbazide Derivatives: Compounds with similar thiosemicarbazide moieties, known for their diverse biological activities.

Uniqueness

1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide is unique due to its combined structural features, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

1-[2-(2,4-dichlorophenoxy)propanoylamino]-3-(4-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O2S/c1-10-3-6-13(7-4-10)20-17(25)22-21-16(23)11(2)24-15-8-5-12(18)9-14(15)19/h3-9,11H,1-2H3,(H,21,23)(H2,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXKSEPTBLILOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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